molecular formula C6H8N2O2 B1245923 1,3-Dimethylimidazolium-2-carboxylate CAS No. 536755-29-0

1,3-Dimethylimidazolium-2-carboxylate

Cat. No.: B1245923
CAS No.: 536755-29-0
M. Wt: 140.14 g/mol
InChI Key: HESZXGSSISDCNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3-Dimethylimidazolium-2-carboxylate is the synthesis of vicinal diols via the hydrolysis of cyclic carbonates . This compound acts as a catalyst in this process, facilitating the reaction and improving its efficiency .

Mode of Action

This compound interacts with its targets by acting as a halogen-free zwitterionic catalyst . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The effects of the ionic liquid structure, the molar ratio of cyclic carbonate to water, and various reaction parameters on the catalytic performance were investigated in detail .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of vicinal diols from cyclic carbonates . It enhances the efficiency of this process, leading to high yields and selectivities for the production of vicinal diols .

Result of Action

The result of the action of this compound is the efficient synthesis of vicinal diols from cyclic carbonates . It shows high activity and excellent selectivity for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . The catalyst could be reused over six times without obvious loss of catalytic activity .

Action Environment

The action of this compound is influenced by various factors, including the structure of the ionic liquid, the molar ratio of cyclic carbonate to water, and various reaction parameters . These factors can affect the catalytic performance of the compound .

Biochemical Analysis

Biochemical Properties

1,3-Dimethylimidazolium-2-carboxylate plays a crucial role in biochemical reactions, particularly as a catalyst in the synthesis of vicinal diols from cyclic carbonates . This compound interacts with various enzymes and proteins, facilitating the hydrolysis of cyclic carbonates to produce ethylene glycol with high selectivity and efficiency . The nature of these interactions involves the formation of hydrogen bonds and π-stacking interactions, which stabilize the transition state and enhance the catalytic activity of this compound.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s zwitterionic nature allows it to form stable complexes with enzymes and proteins, enhancing their catalytic activity . Furthermore, this compound can act as a carboxymethylating or alkylating agent, depending on the reaction conditions, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under mild reaction conditions, maintaining its catalytic activity over multiple cycles of use . Prolonged exposure to certain conditions may lead to degradation, affecting its long-term efficacy. Studies have shown that this compound can be reused up to six times without significant loss of activity, highlighting its potential for sustainable applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve the efficiency of biochemical reactions At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role as a catalyst in the hydrolysis of cyclic carbonates highlights its potential to influence key metabolic processes, such as the production of ethylene glycol from ethylene carbonate . Additionally, this compound can participate in carboxymethylation and alkylation reactions, further expanding its biochemical relevance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its catalytic activity and overall efficacy. The zwitterionic nature of this compound allows it to form stable complexes with various biomolecules, aiding in its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity and function, as it allows the compound to interact with key enzymes and proteins involved in biochemical reactions. The formation of hydrogen bonds and π-stacking interactions further stabilizes this compound within these subcellular compartments, enhancing its catalytic efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium-2-carboxylate is typically synthesized through the reaction of 1-methylimidazole with dimethyl carbonate. This process involves both N-alkylation and C-carboxylation, resulting in the formation of the zwitterionic compound rather than the anticipated organic salt . The reaction conditions often include moderate temperatures and the use of solvents such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of environmentally benign reagents like dimethyl carbonate aligns with green chemistry principles, minimizing waste and avoiding the use of hazardous substances .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESZXGSSISDCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467811
Record name 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536755-29-0
Record name 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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